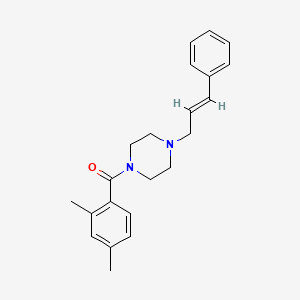![molecular formula C19H19N3OS B4851159 4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4851159.png)
4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole
Descripción general
Descripción
4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and microorganisms. It has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole in lab experiments is its potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the research on 4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole. One direction is to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Another direction is to investigate its mechanism of action in more detail, in order to develop more effective treatments based on this compound. Additionally, further research is needed to determine its safety and toxicity profile, in order to ensure its safe use in clinical settings.
In conclusion, 4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop effective treatments based on it.
Aplicaciones Científicas De Investigación
4-methyl-3-(phenoxymethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22-18(15-23-17-12-6-3-7-13-17)20-21-19(22)24-14-8-11-16-9-4-2-5-10-16/h2-13H,14-15H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDFCTHZDPHRSO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(phenoxymethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4851092.png)
![N-(1-adamantylmethyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4851098.png)
![3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4851112.png)

![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-4-nitrobenzamide](/img/structure/B4851128.png)

![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4851147.png)
![N-(3-chloro-4-fluorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4851149.png)
![4-{[(3-chloro-4,5-dimethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4851155.png)

![5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4851165.png)
![1-(3-methoxyphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851170.png)
![4-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4851185.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4851191.png)